molecular formula C7H16N2O B1202263 N'-(4-Aminobutyl)-3-aminopropionaldehyde CAS No. 6820-19-5

N'-(4-Aminobutyl)-3-aminopropionaldehyde

Cat. No.: B1202263
CAS No.: 6820-19-5
M. Wt: 144.21 g/mol
InChI Key: MMMHAACFRAVQHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-aminobutyl)amino]propanal is the N-(4-aminobutyl) derivative of 3-aminopropanal. It is a primary aliphatic amine, a secondary aliphatic amine and an alpha-CH2-containing aldehyde. It is a conjugate acid of a (4-ammoniobutyl)(3-oxopropyl)azanium.

Scientific Research Applications

Scientific Research Applications

  • Biochemical Research
    • N'-(4-Aminobutyl)-3-aminopropionaldehyde has been studied for its role in the metabolism of polyamines. It participates in enzymatic reactions that are crucial for cellular functions, including cell growth and differentiation. The compound's oxidation products have been shown to influence protein synthesis in human vascular endothelial cells .
  • Pharmacological Studies
    • The compound has been investigated for its potential therapeutic effects, particularly in modulating immune responses. It may interact with chemokine receptors (CXCR4 and CCR5), which are significant in conditions like HIV infection and inflammatory diseases. Compounds that affect these receptors can provide insights into new treatment strategies .
  • Cancer Research
    • This compound has been evaluated for its cytotoxic effects on cancer cells. Studies have indicated that its oxidation products could be non-cytotoxic, suggesting a possible role in cancer therapy by modulating polyamine metabolism .

Table 1: Summary of Applications

Application AreaDescriptionReferences
Biochemical ResearchInvolved in polyamine metabolism and cellular functions ,
Pharmacological StudiesPotential therapeutic effects on immune modulation and viral infections ,
Cancer ResearchInvestigated for cytotoxic effects on cancer cells ,
  • Polyamine Metabolism Study :
    A study demonstrated that this compound influences the incorporation of amino acids into proteins in cultured human cells. The findings suggest that its metabolites may play a role in regulating cell growth by affecting protein synthesis pathways .
  • Immunomodulation Research :
    Research focusing on the interaction of this compound with chemokine receptors revealed its potential to modulate immune responses, providing a basis for developing new therapies for conditions associated with immune dysfunctions such as HIV and asthma .
  • Cytotoxicity Assessment :
    In vitro studies assessed the cytotoxic effects of the compound's oxidation products on various cancer cell lines, indicating that certain derivatives might be non-toxic while still exerting therapeutic effects through metabolic pathways .

Properties

CAS No.

6820-19-5

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

3-(4-aminobutylamino)propanal

InChI

InChI=1S/C7H16N2O/c8-4-1-2-5-9-6-3-7-10/h7,9H,1-6,8H2

InChI Key

MMMHAACFRAVQHI-UHFFFAOYSA-N

SMILES

C(CCNCCC=O)CN

Canonical SMILES

C(CCNCCC=O)CN

Key on ui other cas no.

6820-19-5

Synonyms

ABAPA
N'-(4-aminobutyl)-3-aminopropionaldehyde

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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